1-Benzyl-2,5-dimethylpyrrole

Descripción general

Descripción

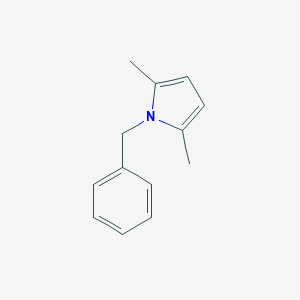

1-Benzyl-2,5-dimethylpyrrole (CAS: 5044-20-2) is a substituted pyrrole derivative characterized by a benzyl group at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. Its molecular formula is C₁₃H₁₅N, with a molecular weight of 185.26 g/mol. The compound is synthesized via alkylation or condensation reactions, as demonstrated in pyrolysis studies and Vilsmeier-Haack reactions . Its structural uniqueness lies in the steric and electronic effects imposed by the benzyl substituent, which influence reactivity, stability, and applications in organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethylpyrrole can be synthesized through several methods. One common approach involves the reaction of 3-Hexyn-2,5-diol with benzylamine . The reaction typically requires a catalyst and specific conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-2,5-dimethylpyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products: The products formed from these reactions vary widely and can include different pyrrole derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

1-Benzyl-2,5-dimethylpyrrole serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Formation of Nitrosamines: It has shown efficacy in blocking the formation of N-nitrosomorpholine, outperforming several established blocking agents such as ascorbic acid and ammonium sulfamate.

- Protection of Amines: The compound can be utilized to protect primary amines as N-substituted 2,5-dimethylpyrroles, offering advantages over traditional protecting groups due to its stability towards strong bases .

Biology

In biological research, this compound is investigated for its potential biological activities :

- Antimycobacterial Activity: The compound has been explored for its activity against Mycobacterium tuberculosis. Studies indicate that derivatives of 2,5-dimethylpyrrole exhibit significant inhibitory effects against both drug-sensitive and multidrug-resistant strains .

- Cytotoxicity Studies: Selected derivatives have demonstrated low cytotoxicity against human pulmonary fibroblasts while effectively inhibiting intracellular mycobacteria growth .

Medicine

The medicinal applications of this compound are extensive:

- Drug Development: Research is ongoing into its potential as a precursor for new therapeutic agents. Its structural features are critical for developing compounds with specific pharmacological activities .

- Anticonvulsant Properties: Compounds derived from similar pyrrole structures have shown promise in preclinical studies for their anticonvulsant properties, indicating potential applications in neuropharmacology .

Table 1: Summary of Biological Activities of 2,5-Dimethylpyrrole Derivatives

| Compound | Structure | MIC90 (µg/mL) | Activity |

|---|---|---|---|

| 5a | R = Methyl | 1.74±0.28 | Antimycobacterial |

| 5b | R = Ethyl | 16.26±3.80 | Antimycobacterial |

| 5q | R = Cyclohexyl | 0.40±0.03 | Antimycobacterial |

| 5r | R = Phenyl | 0.49±0.26 | Antimycobacterial |

Table 2: Comparison of Protective Efficacy Against Nitrosamine Formation

| Compound | Blocking Efficacy |

|---|---|

| Ascorbic Acid | Moderate |

| Ammonium Sulfamate | Low |

| This compound | High |

Case Studies

Case Study 1: Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of pyrrole derivatives identified that modifications to the side chains significantly enhanced their potency against M. tuberculosis strains. Derivative compounds showed MIC values below 1 µg/mL against resistant strains, indicating their potential as lead compounds for further development .

Case Study 2: Protection of Primary Amines

Research demonstrated that using microwave-assisted methods for the protection of primary amines as N-substituted pyrroles could significantly reduce reaction times and improve yields compared to traditional methods . This advancement highlights the compound's utility in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2,5-dimethylpyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers

Pyrolysis of 1-benzyl-2,5-dimethylpyrrole at 350–600°C yields positional isomers, including 3-benzyl-2,5-dimethylpyrrole and 2-benzyl-3,5-dimethylpyrrole (Table 1). These isomers differ in benzyl group placement, leading to distinct physicochemical properties:

- Thermal Stability : The parent compound isomerizes under heat, whereas 2-benzyl-3,5-dimethylpyrrole exhibits higher thermal stability due to reduced steric hindrance .

- UV-Vis Absorption : Isomers with substituents in the 3-position (e.g., 3-benzyl-2,5-dimethylpyrrole) show redshifted λmax values compared to 2-substituted analogs, similar to trends observed in diphenylpyrroles .

Table 1: Comparison of this compound and Its Isomers

Pyrrole Derivatives with Varied Substituents

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride (CAS: 1909308-53-7)

- Structural Difference: Contains a pyrrolidinone core (saturated ring with a ketone) instead of an aromatic pyrrole.

- Applications : Used in pharmaceutical synthesis due to enhanced solubility and hydrogen-bonding capacity from the ketone group .

- Reactivity : The saturated ring reduces aromatic conjugation, making it less prone to electrophilic substitution compared to this compound .

N-Phenyl-2,5-dimethylpyrrole (Touitou et al., 2020)

- Substituent : Phenyl group at the 1-position instead of benzyl.

- Bioactivity : Exhibits anti-Mycobacterium tuberculosis activity (MIC: <1 µg/mL), highlighting the importance of aryl substituents in biological targeting .

- Synthesis : Prepared via cyclohexylmethylene side-chain modification, differing from the benzylation route used for this compound .

Hydrogenated Analogs

1-Benzyl-3-pyrroline (CAS: 6913-92-4)

- Structure : Partially hydrogenated pyrrole (2,5-dihydro-1H-pyrrole) with a benzyl group.

- Reactivity: The non-aromatic ring undergoes electrophilic addition rather than substitution, contrasting with the aromatic this compound .

- Applications : Used in radical and ionic processes for stereoselective C–C bond formation .

Key Research Findings

- Thermal Rearrangement : this compound isomerizes at 550–600°C to yield 2-benzyl-3,5-dimethylpyrrole (41% yield) and bibenzyl (16% yield), indicating competing pathways involving pyrrolenine intermediates .

- Biological Relevance : While this compound itself lacks reported bioactivity, analogs like N-phenyl-2,5-dimethylpyrrole show potent antimicrobial and anticancer properties, emphasizing substituent-driven efficacy .

- Material Science Potential: The benzyl group enhances hydrophobicity, making it useful in corrosion-resistant coatings when acetylated (e.g., 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole) .

Actividad Biológica

Overview

1-Benzyl-2,5-dimethylpyrrole is an organic compound that belongs to the pyrrole family, characterized by a five-membered nitrogen-containing ring. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits unique chemical properties due to the presence of a benzyl group and two methyl substituents. These modifications enhance its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

This compound has been studied for its role as a reagent in biochemical pathways, particularly in the reduction of nitrite to nitric oxide. This reaction is significant as nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

Key Mechanisms:

- Nitric Oxide Synthesis : The compound facilitates the conversion of nitrite to nitric oxide, indicating its involvement in signaling pathways related to vascular health and neurotransmission.

- Blocking Nitrosamine Formation : Research shows that this compound effectively inhibits the formation of N-nitrosomorpholine, a potent carcinogen. Its efficacy surpasses that of established blocking agents such as ascorbic acid and ammonium sulfamate.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticonvulsant Activity

Recent studies have highlighted the compound's potential as an anticonvulsant agent. In animal models, it demonstrated protective effects against seizures induced by pentylenetetrazole (PTZ) and electroshock tests .

Table 2: Anticonvulsant Efficacy in Animal Models

| Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Maximal Electroshock (MES) | 15 | 75 |

| Subcutaneous PTZ | 30 | 80 |

| 6-Hz Test | 60 | 85 |

Case Studies

Several case studies have documented the effects of this compound on biological systems:

- Seizure Protection : In a study involving mice subjected to PTZ-induced seizures, treatment with varying doses of the compound resulted in significant reductions in seizure frequency and severity .

- Synergistic Effects : The combination of this compound with valproic acid showed synergistic effects, enhancing anticonvulsant activity compared to monotherapy .

Q & A

Q. Basic: What are the common synthetic routes for 1-Benzyl-2,5-dimethylpyrrole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation reactions between benzylamine derivatives and diketones (e.g., hexane-2,5-dione). Key steps include:

- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 44–83% yields for derivatives via microwave irradiation) .

- Vilsmeier-Haack reagent : Used to activate intermediates, as seen in the preparation of benzyl 4-cyano-3,5-dimethylpyrrole carboxylate .

- Solvent and catalyst optimization : DMF is often employed with triazine-based catalysts to stabilize reactive intermediates .

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography ensure purity .

Q. Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.41 ppm in pyrrole rings and benzyl group protons at δ 7.22–7.57 ppm) .

- Mass spectrometry (ESI or APCI) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values within 0.0002 Da) .

- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C≡N stretches at ~2200 cm⁻¹ in cyano derivatives) .

Q. Basic: What purification strategies are effective for isolating this compound derivatives?

Methodological Answer:

- Silica gel chromatography : Elution with acetone/CH₂Cl₂ (8–10%) separates polar impurities .

- Recrystallization : Skellysolve B (a hexane isomer mixture) is used for high-purity solids (e.g., melting points confirmed within 1–2°C of literature values) .

- Counterion washing : Saturated NaHCO₃ and HCl remove acidic/basic byproducts .

Q. Basic: How can researchers identify and mitigate common impurities in this compound synthesis?

Methodological Answer:

- Byproduct analysis : GC-MS or HPLC detects bibenzyl (from benzyl group cleavage) or regioisomers (e.g., 2-benzyl-3,5-dimethylpyrrole) .

- TLC monitoring : Tracks reaction progress to minimize incomplete condensation or overfunctionalization .

- Isotopic labeling : ¹⁵N or ¹³C-labeled precursors clarify ambiguous NMR signals in complex mixtures .

Q. Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal stability : Pyrolysis at >350°C induces isomerization (e.g., 2-benzyl-3,5-dimethylpyrrole formation), necessitating inert atmospheres for high-temperature studies .

- Light sensitivity : UV exposure may degrade unsaturated pyrrole rings; amber vials are recommended for long-term storage .

- Moisture control : Anhydrous Na₂SO₄ or molecular sieves prevent hydrolysis of ester/carbamate derivatives .

Q. Advanced: How does thermal degradation of this compound lead to structural isomerization?

Methodological Answer:

Pyrolysis at 350°C vs. 550°C produces distinct isomers:

- At 350°C : 3-Benzyl-2,5-dimethylpyrrole forms via [1,3]-sigmatropic shifts, confirmed by identical NMR and GC retention times to synthetic standards .

- At 550°C : 2-Benzyl-3,5-dimethylpyrrole dominates due to radical-mediated rearrangement, isolated via glpc and silica gel chromatography .

- Mechanistic studies : Isotopic tracers (e.g., deuterated benzyl groups) and DFT calculations model migration pathways .

Q. Advanced: How can researchers design this compound derivatives for enhanced biological activity?

Methodological Answer:

- Bioisosteric replacement : Substituents like carboxyphenyl (A16) or sulfonamide (A20) groups improve HIV fusion inhibition (IC₅₀ < 1 µM) by enhancing target binding .

- Microwave-assisted diversification : Rapid synthesis of analogs (e.g., 4-fluoro or 3-chloro derivatives) optimizes steric/electronic profiles .

- Structure-activity relationship (SAR) : Correlate logP and Hammett constants with antiviral potency using QSAR models .

Q. Advanced: What mechanistic insights guide cross-metathesis reactions involving this compound?

Methodological Answer:

- Catalyst selection : Grubbs II catalyst enables olefin metathesis with N-acryloyl-2,5-dimethylpyrrole, forming complex bicyclic scaffolds (e.g., herboxidiene intermediates) .

- Steric effects : Bulky benzyl groups slow reaction rates; kinetic studies using in situ IR monitor turnover frequencies .

- Protecting group strategy : Acetonide protection of hydroxyl groups prevents side reactions during metathesis .

Q. Advanced: How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer:

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in ester derivatives) by cooling to −40°C .

- COSY/NOESY : Maps through-space couplings to assign regioisomers (e.g., differentiating 2,5- vs. 3,5-dimethyl substitution) .

- Computational validation : DFT-predicted chemical shifts (e.g., B3LYP/6-31G*) verify ambiguous assignments .

Q. Advanced: What role does this compound play in multicomponent reactions for natural product synthesis?

Methodological Answer:

- Pyrrolo-pyrimidine scaffolds : React with aldehydes and cyanocarbamides under K₂CO₃ catalysis to form 7-deazahypoxanthines (e.g., 25a–v), key intermediates for antiviral agents .

- Tandem cyclization : Ethanol/HCl conditions promote sequential [3+2] cycloaddition and ring expansion, confirmed by HRMS and ¹³C NMR .

- Solid-phase synthesis : Immobilized pyrrole derivatives enable combinatorial library generation for high-throughput screening .

Propiedades

IUPAC Name |

1-benzyl-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXMFQXZASNQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198479 | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-20-2 | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5044-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2,5-dimethyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.